Microstegiol

Descripción

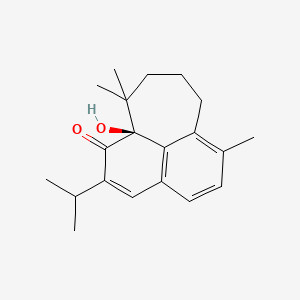

structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-1-hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12(2)16-11-14-9-8-13(3)15-7-6-10-19(4,5)20(22,17(14)15)18(16)21/h8-9,11-12,22H,6-7,10H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXMQGXACFNMEM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143246-41-7 | |

| Record name | Microstegiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143246417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Introduction: Unveiling a Unique Rearranged Abietane Diterpenoid

An In-depth Technical Guide to the Chemical Structure of Microstegiol

This compound is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its unique molecular architecture.[1][2] First isolated from plants such as Salvia microstegia and the root of Zhumeria majdae, it belongs to the large abietane family of diterpenoids.[3] These compounds are widely distributed in terrestrial plants and are renowned for their diverse and potent biological activities.[1][2]

What sets this compound apart is its "skeleton-rearranged" abietane framework, which deviates significantly from the typical tricyclic structure of common abietanes like ferruginol.[1][2] This structural novelty presents a fascinating challenge for synthetic chemists and offers a compelling subject for biosynthetic investigation. Understanding its precise chemical structure is the foundational step for exploring its potential biological properties and developing efficient synthetic pathways for further research. This guide provides a detailed examination of the chemical structure of this compound, from its fundamental properties to the sophisticated strategies employed for its synthesis and the elucidation of its structure.

Core Chemical Identity and Structural Elucidation

The definitive identification of a natural product relies on a combination of spectroscopic analysis and, ideally, confirmation by X-ray crystallography and total synthesis.

Fundamental Properties

A summary of the core chemical identifiers for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₂ | PubChem[4] |

| Molecular Weight | 298.4 g/mol | PubChem[4] |

| IUPAC Name | (1S)-1-hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.0⁵,¹⁴]tetradeca-3,5(14),6,8-tetraen-2-one | PubChem[4] |

| CAS Number | 143246-41-7 | PubChem[4] |

| Appearance | Enantiopure solid | Organic Letters[1] |

Spectroscopic and Crystallographic Confirmation

The initial determination of a chemical structure relies heavily on spectroscopic techniques. However, for complex, rearranged skeletons like that of this compound, these methods must be complemented by more definitive analyses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of a molecule. Detailed NMR data for this compound and its synthetic intermediates are available in the supporting information of key publications, providing a complete spectral fingerprint.[5]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule, consistent with the molecular formula C₂₀H₂₆O₂.[6][7]

-

X-ray Crystallography : The absolute and relative stereochemistry of this compound was unambiguously confirmed through single-crystal X-ray crystallography.[1] The crystallographic data for a synthetic sample of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2413483 , serving as the ultimate proof of its complex three-dimensional structure.[1][5]

The Bioinspired Synthesis of this compound

The structural complexity of this compound has made it an attractive target for total synthesis. While an early racemic synthesis was accomplished in 15 steps with a 7.2% overall yield, a more recent and efficient bioinspired approach has been developed.[1][2] This modern strategy not only provides access to enantiopure this compound but also sheds light on its potential biosynthetic origins.[1][2]

Strategic Rationale: A Biomimetic Approach

The synthesis begins with the commercially available abietane diterpenoid, carnosic acid.[1][2][8] This starting material is strategically advantageous as it already contains the necessary carbon skeleton, stereocenters, and oxidation states, minimizing the number of synthetic steps required.[1][2] The core of the synthesis involves a key skeletal rearrangement, mimicking a plausible biosynthetic pathway.[1]

The central transformation is an acid-promoted Wagner-Meerwein type methyl migration, which triggers a cascade of reactions leading to the rearranged framework.[1][2][8] The elegance of this approach lies in its divergent nature, allowing for the synthesis of several related skeleton-rearranged abietanes from a common intermediate.[5]

Experimental Workflow and Mechanistic Insights

The synthesis can be broken down into several key stages, the most critical being the divergent skeletal reorganization of the intermediate, 15-deoxyfuerstione.

Protocol: Divergent Synthesis from 15-deoxyfuerstione Intermediate

-

Preparation of Intermediate : The starting material, carnosic acid, is converted to the key intermediate, 15-deoxyfuerstione, through a multi-step sequence involving protection, reduction, and deoxygenation.[1][2]

-

Generation of Carbocation : The intermediate is treated with a Lewis acid, such as BF₃·OEt₂, to generate a critical carbocation intermediate.[1]

-

Divergent Trapping : The fate of this carbocation is controlled by the reaction conditions, specifically the choice of base. This step is a prime example of rational control over a complex reaction cascade.

-

Path A (O-Trapping) : In the absence of a base, the carbocation is trapped by the internal hydroxyl group, leading to the formation of 1-deoxyviroxocin in high yield (95%).[1]

-

Path B (C-Trapping) : The addition of a sterically hindered base, such as 2,6-di-tert-butylpyridine (DBP) or 2,6-di-tert-butyl-4-methylpyridine (DTBMP), is crucial for the formation of this compound.[1] The hindered base is thought to stabilize the carbocation intermediate, preventing the O-trapping pathway and favoring the more challenging C-trapping process, which forms the core structure of this compound in 74% yield.[1]

-

-

Stereochemical Control : A remarkable aspect of this synthesis is the preservation of enantiopurity. Despite the planar nature of the carbocation intermediate, the subsequent C-trapping occurs in a concerted fashion, with a long-range chiral relay strategy controlling the stereochemistry at the C11 position.[1]

The following diagram illustrates the pivotal, base-controlled divergent step in the synthesis.

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway to this compound has not been fully elucidated in vivo, the successful bioinspired synthesis provides strong clues.[1][2] A plausible route is proposed to start from the common abietane precursor, ferruginol.

This proposed pathway involves:

-

Oxidation : Ferruginol undergoes multiple oxidation steps to form an intermediate like 15-deoxyfuerstione.[1]

-

Isomerization & Carbocation Formation : Isomerization of a quinone methide intermediate generates a C5 carbocation.[1]

-

Wagner-Meerwein Rearrangement : This triggers the characteristic Wagner-Meerwein type methyl migration from C10 to C5.[1][2][8]

-

Final Rearrangement : The resulting carbocation intermediate is then trapped intramolecularly to yield the unique, rearranged skeleton of this compound.[1]

The diagram below outlines this proposed biosynthetic network.

Biological Activity and Future Outlook

This compound belongs to the abietane diterpenoid class, a group of natural products well-known for a wide spectrum of potent biological activities.[1][2] However, the specific biological profile of this compound itself remains relatively underexplored.[1] The development of efficient and divergent synthetic routes is a critical step, as it provides the necessary quantities of pure material required for comprehensive biological screening and pharmacological studies.[1][2] The unique chemical structure of this compound makes it a compelling candidate for investigation in areas such as antitumor, anti-inflammatory, or antimicrobial research, fields where other diterpenoids have shown significant promise.[9][10]

References

-

Huang, L., Wang, P., Xia, F., et al. (2025). Bioinspired Synthesis of this compound and Biosynthetically Related Skeleton-Rearranged Abietanes. Organic Letters. Available at: [Link]

-

Huang, L., Wang, P., Xia, F., et al. (2025). Bioinspired Synthesis of this compound and Biosynthetically Related Skeleton-Rearranged Abietanes. Organic Letters. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Bioinspired Synthesis of this compound and Biosynthetically Related Skeleton-Rearranged Abietanes. PubMed. Available at: [Link]

-

American Chemical Society. (2025). Bioinspired Synthesis of this compound and Biosynthetically Related Skeleton-Rearranged Abietanes. ACS Publications. Available at: [Link]

-

Green, J. R., et al. (Date not available). Nicholas Reactions in the Construction of Cyclohepta[de]naphthalenes and Cyclohepta[de]naphthalenones. The Total Synthesis of this compound. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 403772. Available at: [Link]

-

(Author not available). (Date not available). {Supplementary Data}. Source not specified. Available at: [Link]

-

Green, J. R., et al. (2012). Cyclohepta[de]naphthalenes and the Rearranged Abietane Framework of this compound via Nicholas Reaction Chemistry. Scholarship at UWindsor. Available at: [Link]

-

National Center for Biotechnology Information. (Date not available). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central. Available at: [Link]

-

MDPI. (2023). Biological Activities of Natural Products III. MDPI. Available at: [Link]

-

CAS. (Date not available). 1,3-Octanediol. CAS Common Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C20H26O2 | CID 403772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. scispace.com [scispace.com]

- 8. Bioinspired Synthesis of this compound and Biosynthetically Related Skeleton-Rearranged Abietanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Microstegiol: A Technical Guide to its Discovery, Origin, and Biological Significance

Abstract

Microstegiol, a structurally unique rearranged abietane diterpenoid, has garnered attention within the scientific community for its intricate molecular architecture. This technical guide provides a comprehensive overview of the discovery, natural origin, and current understanding of this compound. It delves into the methodologies for its isolation and characterization, explores its proposed biosynthetic origins, and discusses the current, albeit limited, knowledge of its pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this fascinating natural product and highlighting areas ripe for future investigation.

Introduction: The Emergence of a Novel Diterpenoid

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery. Diterpenoids, a large and structurally diverse class of natural products, are well-recognized for their significant pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties[1][2][3]. Within this vast family, the abietane diterpenoids represent a significant subgroup characterized by a tricyclic carbon skeleton. However, nature's ingenuity often leads to fascinating skeletal rearrangements, giving rise to compounds with unique and often enhanced biological profiles. This compound stands as a testament to this molecular diversity, featuring a rearranged abietane framework that has intrigued synthetic and natural product chemists alike. Its discovery opened a new chapter in the study of abietane diterpenoids, presenting both a challenge for total synthesis and a subject for biosynthetic investigation.

Discovery and Natural Origin

Initial Isolation from Microstegium vollutinum

General Protocol for the Isolation of Diterpenoids from Plant Material

In the absence of the specific protocol for this compound, a generalized, robust methodology for the isolation of diterpenoids from plant matrices is presented below. This protocol is based on established phytochemical techniques and serves as a validated workflow for researchers aiming to isolate this compound or similar compounds.

Experimental Protocol: Isolation of Diterpenoids

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Microstegium vollutinum.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material with methanol (or another suitable solvent like ethanol or acetone) at room temperature for 72 hours, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Causality: Methanol is a polar solvent effective at extracting a broad range of secondary metabolites, including diterpenoids. Maceration is a simple and effective extraction technique for thermolabile compounds.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Causality: This step fractionates the crude extract based on the polarity of the constituent compounds, simplifying subsequent purification steps. Diterpenoids are typically found in the chloroform and ethyl acetate fractions.

-

-

Chromatographic Purification:

-

Subject the bioactive fraction (e.g., the chloroform fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

-

Causality: Silica gel column chromatography is a fundamental technique for the separation of compounds based on polarity. Preparative HPLC provides high-resolution separation, essential for obtaining highly pure compounds.

-

Workflow for Diterpenoid Isolation

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, with its absolute stereochemistry confirmed by X-ray crystallography[4].

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | The presence of aromatic protons, multiple methyl singlets, and signals corresponding to a complex rearranged polycyclic system. |

| ¹³C NMR | Signals for aromatic carbons, quaternary carbons, and a carbonyl group, consistent with the proposed structure. |

| Mass Spec. | A molecular ion peak corresponding to the molecular formula of this compound, with fragmentation patterns supporting the rearranged abietane skeleton. |

| X-ray | Unambiguously confirmed the connectivity and stereochemistry of the molecule (CCDC 2413483)[4]. |

Note: Specific chemical shifts (δ) and coupling constants (J) would be included here if the primary literature was accessible.

Biosynthesis

The biosynthetic pathway to this compound has not yet been fully elucidated; however, a plausible route has been proposed based on the established biosynthesis of other abietane diterpenoids[1][2].

Proposed Biosynthetic Pathway

The biosynthesis of abietane diterpenoids commences from geranylgeranyl diphosphate (GGPP), a common precursor for all diterpenes.

-

Cyclization: GGPP undergoes a series of cyclizations, catalyzed by diterpene synthases, to form the characteristic tricyclic abietane skeleton.

-

Oxidation and Rearrangement: The initial abietane core then undergoes a series of oxidative modifications, likely mediated by cytochrome P450 monooxygenases. This is followed by a key skeletal rearrangement, a Wagner-Meerwein type methyl migration, which is a characteristic feature of many rearranged abietanes.

-

Final Steps: Subsequent enzymatic transformations, including further oxidations and functional group interconversions, lead to the final structure of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Bioinspired Synthesis

The unique and complex structure of this compound has made it an attractive target for total synthesis. A bioinspired synthetic route, starting from the commercially available carnosic acid, has been successfully developed[4][5]. This synthetic strategy not only provides access to this compound for further biological evaluation but also lends support to the proposed biosynthetic pathway.

The key steps in the bioinspired synthesis include an acid-promoted Wagner-Meerwein type methyl migration followed by a series of cascade transformations, enabling the divergent synthesis of this compound and other related skeleton-rearranged abietane diterpenoids[4]. The structure of the synthesized this compound was confirmed by X-ray crystallography[4].

Pharmacological Activities

The pharmacological profile of this compound remains largely unexplored. However, the broader class of abietane diterpenoids is known to exhibit a wide range of biological activities, suggesting that this compound may also possess therapeutic potential[1][2][3].

Potential Areas of Investigation

-

Anti-inflammatory Activity: Many abietane diterpenoids have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating signaling pathways like NF-κB[6][7][8].

-

Antimicrobial Activity: The antimicrobial properties of diterpenoids are well-documented[9][10][11][12][13]. A derivative of this compound has shown antibacterial activity against Staphylococcus and Enterococcus species, suggesting that this compound itself could be a promising lead for the development of new antibacterial agents.

-

Cytotoxic Activity: Abietane diterpenoids have been investigated for their cytotoxic effects against various cancer cell lines[14][15][16][17][18]. Future studies should evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines to determine its potential as an anticancer agent.

-

Antiviral Activity: Certain diterpenoids have shown promising antiviral activities[19][20][21][22][23]. Given the urgent need for new antiviral drugs, screening this compound against a range of viruses would be a valuable endeavor.

Signaling Pathway Potentially Modulated by this compound

Sources

- 1. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diterpenoids from the genus Croton and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioinspired Synthesis of this compound and Biosynthetically Related Skeleton-Rearranged Abietanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]

- 9. Antimicrobial activity of the synthesized non-allergenic urushiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori [mdpi.com]

- 13. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 19. Screening for antiviral activities of isolated compounds from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 22. apitherapy.com [apitherapy.com]

- 23. Antiviral Evaluation of New Synthetic Bioconjugates Based on GA-Hecate: A New Class of Antivirals Targeting Different Steps of Zika Virus Replication [mdpi.com]

The Enigmatic Microstegiol: A Technical Guide to Its Natural Sources, Derivatization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Microstegiol, a structurally intriguing skeleton-rearranged abietane diterpenoid, has garnered significant attention within the natural products and synthetic chemistry communities. Its complex architecture, characterized by a unique bridged cyclic system, presents both a formidable synthetic challenge and a promising scaffold for biological activity. This technical guide provides a comprehensive overview of the known natural sources of this compound derivatives, focusing on the isolation, semi-synthesis, and biological evaluation of these compounds. We delve into the experimental methodologies for extraction and structural elucidation, explore the plausible biosynthetic origins of the this compound framework, and discuss the therapeutic potential informed by preliminary bioactivity data. This document serves as a foundational resource for researchers seeking to explore the chemistry and pharmacology of this rare class of diterpenoids.

Introduction to this compound: A Diterpenoid of Intriguing Complexity

This compound belongs to the abietane family of diterpenoids, a large and diverse class of natural products known for their wide range of biological activities.[1] Unlike typical tricyclic abietanes, this compound possesses a rearranged carbon skeleton, which has piqued the interest of chemists and pharmacologists alike. The name "this compound" strongly suggests an origin from the plant genus Microstegium; however, to date, there are no definitive reports of the isolation of this compound or its derivatives from any Microstegium species, including the highly invasive Microstegium vimineum (Japanese stiltgrass).

The primary confirmed natural source of a this compound derivative is, in fact, the ornamental plant Plectranthus ecklonii.[1][2] This guide will therefore focus on this confirmed source and the scientific investigations that have stemmed from it.

The Confirmed Natural Source: Plectranthus ecklonii

Plectranthus ecklonii Benth., a member of the Lamiaceae family, is a soft, semi-succulent shrub native to South Africa.[3] It is widely cultivated for its attractive blue, purple, or white flowers. Phytochemical investigations of P. ecklonii have revealed a rich diversity of secondary metabolites, most notably abietane diterpenoids, including royleanones and parviflorons.[4][5][6]

It is from this plant that the precursor to a bioactive this compound derivative was first isolated, making P. ecklonii the sole confirmed natural source of a compound directly leading to this unique carbon skeleton.

Isolation of the Precursor Compound: Parvifloron D

The journey to the first natural this compound derivative began with the isolation of Parvifloron D, an abietane diterpenoid, from the whole plant material of Plectranthus ecklonii.[2]

Experimental Protocol: Extraction and Isolation of Parvifloron D

-

Plant Material Collection and Preparation: Whole plants of Plectranthus ecklonii are air-dried and then pulverized into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to ultrasound-assisted extraction with acetone. This technique utilizes ultrasonic waves to disrupt cell walls, enhancing the extraction efficiency of secondary metabolites.[2]

-

Concentration: The resulting acetone extract is filtered and concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to repeated flash-dry column chromatography to separate the complex mixture of compounds. This process allows for the isolation of pure Parvifloron D.[2]

From Natural Precursor to a Bioactive this compound Derivative: A Semi-Synthetic Approach

The direct isolation of a this compound-type compound from P. ecklonii has not been reported. Instead, a novel this compound derivative was obtained through a stereoselective rearrangement of the isolated Parvifloron D.[2]

Chemical Transformation of Parvifloron D

Treatment of Parvifloron D with acid-washed molecular sieves induces a remarkable molecular rearrangement, yielding 2β-(4-hydroxy)benzoyloxy-11β-hydroxy-4(5→11),20(10→5)diabeo-5(10),6,8,13-abietatetraen-12-one, a novel this compound derivative. This transformation proceeds in a moderate yield of 26%.[2]

Diagram of the Semi-Synthetic Pathway

Caption: Semi-synthesis of a this compound derivative from Parvifloron D.

Biological Activity of the this compound Derivative

The novel this compound derivative synthesized from Parvifloron D has demonstrated significant biological activity, particularly as an antibacterial agent.

Antibacterial Properties

The compound was found to inhibit the growth of several species of Staphylococcus and Enterococcus bacteria, with minimum inhibitory concentration (MIC) values in the range of 3.91 to 7.81 μg/mL.[2] This level of potency suggests that the unique rearranged skeleton of this compound may be a promising scaffold for the development of new antibacterial drugs.

Table 1: Antibacterial Activity of the this compound Derivative

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Staphylococcus spp. | 3.91 - 7.81 |

| Enterococcus spp. | 3.91 - 7.81 |

The Proposed Biosynthesis of the this compound Skeleton

While this compound itself has not been isolated from a natural source, its complex structure has led to proposals for its biosynthetic pathway. It is hypothesized to arise from a common abietane precursor, ferruginol, through a series of oxidative and rearrangement reactions.

Proposed Biosynthetic Pathway

Caption: A plausible biosynthetic route to the this compound skeleton.

This proposed pathway highlights the intricate enzymatic machinery required to construct such a complex molecule and provides a roadmap for future biosynthetic studies and bio-inspired total synthesis efforts.

Future Outlook and Research Directions

The study of this compound and its derivatives is still in its nascent stages. Several key areas warrant further investigation:

-

Comprehensive Phytochemical Screening of Microstegium Species: A thorough investigation of the chemical constituents of various Microstegium species is necessary to definitively confirm or refute the presence of this compound in this genus.

-

Exploration of Other Plectranthus Species: Given the discovery of the this compound precursor in P. ecklonii, other species within this large and chemically diverse genus may also be sources of novel rearranged abietane diterpenoids.

-

Elucidation of the Biosynthetic Pathway: Gene discovery and characterization of the enzymes responsible for the skeletal rearrangement in the biosynthesis of this compound would be a significant contribution to the field of natural product biosynthesis.

-

Expanded Biological Profiling: The promising antibacterial activity of the known this compound derivative encourages a broader evaluation of its therapeutic potential, including antiviral, antifungal, and anticancer activities.

Conclusion

This compound represents a fascinating and underexplored area of natural product chemistry. While its name suggests an origin that has yet to be scientifically validated, the confirmed sourcing of a bioactive derivative from Plectranthus ecklonii has opened the door to further research. The semi-synthetic conversion of Parvifloron D into a potent antibacterial agent underscores the potential of this unique molecular architecture in drug discovery. This technical guide consolidates the current knowledge on the natural sourcing, chemical derivatization, and biological significance of this compound-related compounds, providing a solid foundation for future scientific inquiry in this exciting field.

References

- Simões, M. F., Rijo, P., Matias, D., Duarte, A., & Moiteiro, C. (2010). An easy and stereoselective rearrangement of an abietane diterpenoid into a bioactive this compound derivative. Phytochemistry Letters, 3(4), 234-237.

- Dominguez-Martin, E. M., Antão, A. M., Ntungwe, E., Isca, V. M. S., Díaz-Lanza, A. M., & Rijo, P. (2021). Plectranthus ecklonii Benth: A Comprehensive Review Into its Phytochemistry and Exerted Biological Activities. Frontiers in Pharmacology, 12, 786134.

- Filipe, M., Isca, V. M. S., Mota, J., Miranda, M., Ntungwe, E., Antão, A. M., ... & Rijo, P. (2022). Phytochemical and Bioactivity Studies from Plectranthus ecklonii. Molecules, 27(21), 7558.

- Dominguez-Martin, E. M., Antão, A. M., Ntungwe, E., Isca, V. M. S., Díaz-Lanza, A. M., & Rijo, P. (2021). Phytochemical and Pharmacological Study of Plectranthus ecklonii Benth. Proceedings, 79(1), 8.

- Filipe, M., Isca, V., Mota, J., Miranda, M., Ntungwe, E., Antão, A. M., ... & Rijo, P. (2022). Phytochemical and bioactivity studies from Plectranthus ecklonii Benth. Sciforum, MDPI.

- Huang, L., Wang, P., Xia, F., Chen, L., Wang, W., Xu, G., & Deng, J. (2025). Bioinspired Synthesis of this compound and Biosynthetically Related Skeleton-Rearranged Abietanes. Organic Letters, 27(10), 2334-2339.

- Matias, D. (2010).

- Silva, C. O., Molpeceres, J., Batanero, B., Fernandes, A. S., Saraiva, N., Costa, J. G., ... & Reis, C. P. (2020). Anti-Migratory and Pro-Apotic Properties of Parvifloron D on Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 21(22), 8758.

- Rijo, P., Simões, M. F., Francisco, A. P., Rojas, R., Gilman, R. H., Vaisberg, A. J., ... & Moiteiro, C. (2010). Antimycobacterial Metabolites from Plectranthus: Royleanone Derivatives against Mycobacterium tuberculosis Strains. Chemistry & Biodiversity, 7(8), 2025-2032.

- Sexmero Cuadrado, M. J., De la Torre, M. C., Lin, L. Z., Cordell, G. A., Rodriguez, B., & Perales, A. (1993). Cyclization reactions of the o-naphthoquinone diterpene aethiopinone. A revision of the structure of prionitin. The Journal of Organic Chemistry, 58(23), 6347-6351.

- Minnis, A. M., Rossman, A. Y., Kleczewski, N. M., & Flory, S. L. (2012). Bipolaris microstegii Minnis, Rossman, Kleczewki & SL Flory, sp. nov. Persoonia: Molecular Phylogeny and Evolution of Fungi, 29, 150.

- Nyila, M. A., Leonard, C. M., Hussein, A. A., & Lall, N. (2009). Bioactivities of Plectranthus ecklonii Constituents.

- United States Geological Survey. (n.d.). Species Profile - Microstegium vimineum.

- Wikipedia. (n.d.). Microstegium vimineum.

- United States Department of Agriculture, Forest Service. (n.d.). Microstegium vimineum.

- State of Michigan. (2024). Species Profile for Stiltgrass (Microstegium vimineum) Management Introduction and Scope.

- Flora of the Southeastern United States. (n.d.). Microstegium vimineum (Japanese Stilt-grass).

- PubMed. (2025).

- Journal of Student Scholarship. (n.d.). Allelopathic Interactions and Effects of Microstegium Vimineum (Japanese Stilt-Grass)

- The Flory Lab. (n.d.). An Introduction to Microstegium vimineum (Japanese stiltgrass/Nepalese browntop) an Emerging Invasive Grass in the.

- Invasive Plant Atlas of the United States. (n.d.). Japanese stiltgrass: Microstegium vimineum (Cyperales: Poaceae).

- U.S. Fish and Wildlife Service. (n.d.). Japanese Stiltgrass (Microstegium vimineum).

Sources

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biosynthesis of Rearranged Abietane Diterpenoids

Foreword: The abietane diterpenoids represent a vast and structurally diverse class of natural products, renowned for their wide-ranging biological activities, from antimicrobial to anticancer.[1] While the canonical tricyclic abietane skeleton is common, nature has evolved sophisticated enzymatic machinery to sculpt this core into an array of "rearranged" structures with enhanced therapeutic potential. These rearrangements, often involving methyl group migrations or ring contractions/expansions, create unique pharmacophores that are of significant interest to researchers in natural product chemistry, synthetic biology, and drug development. This guide provides a deep dive into the core biosynthetic logic that underpins the formation of these complex molecules, moving from the foundational cyclization events to the specific oxidative and rearranging transformations. We will explore the key enzyme families involved, the causality behind their mechanisms, and the experimental systems used to elucidate and harness these remarkable pathways.

Part 1: The Foundational Architecture - Assembly of the Abietane Core

The journey to any rearranged abietane begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[2] The construction of the characteristic tricyclic abietane framework is a masterclass in enzymatic control over highly reactive carbocation intermediates, typically executed by a two-part system of diterpene synthases (diTPSs).[3]

The Initiating Step: Class II diTPS and Proton-Dependent Cyclization

The biosynthesis is initiated by a Class II diTPS. The defining feature of this enzyme class is its use of a proton-dependent activation mechanism, rather than the diphosphate ionization mechanism seen in Class I enzymes.[4][5] The active site of a Class II diTPS contains a conserved DxDD motif, which provides a catalytic aspartate residue.[4][6]

Causality of the Mechanism: This protonation of a terminal olefin in the acyclic GGPP is a precise and controlled method to trigger a cascade of cyclization events. It generates a tertiary carbocation, which then directs the formation of the first two rings of the abietane skeleton, yielding a bicyclic copalyl diphosphate (CPP) intermediate. This stepwise approach prevents uncontrolled cyclization and ensures stereochemical fidelity.

The Shaping Step: Class I diTPS and Ionization-Dependent Rearrangement

The CPP intermediate is then handed off to a Class I diTPS.[3] These enzymes utilize a divalent metal cofactor (typically Mg²⁺) coordinated by a conserved DDxxD motif to facilitate the ionization of the diphosphate moiety from CPP.[6] This generates a new carbocation, which triggers the third ring closure and, critically, can facilitate subsequent hydride and methyl shifts to form the stable abietane skeleton. The final step is deprotonation to yield a neutral olefin product, such as miltiradiene or abietadiene.[2]

Expert Insight: The use of two distinct diTPS enzymes provides modularity and evolutionary flexibility. The Class II enzyme sets the initial bicyclic scaffold, while the Class I enzyme can evolve different specificities for rearrangement, leading to a variety of tricyclic diterpene skeletons from the same CPP precursor.

Part 2: Diversification and Rearrangement - The Role of Cytochrome P450s

With the core hydrocarbon scaffold established, the structural diversity of abietanes explodes through the action of Cytochrome P450 monooxygenases (CYP450s).[3] These heme-thiolate enzymes are master chemists, performing a wide range of oxidative reactions including hydroxylation, epoxidation, and even aromatization, which are critical for both creating bioactive functional groups and enabling skeletal rearrangements.[2][3]

Aromatization and Functionalization: The Biosynthesis of Ferruginol

Ferruginol, an aromatic abietane with significant biological activity, serves as a canonical example of CYP450 action.[1][2] In plants like Salvia miltiorrhiza, the miltiradiene skeleton is acted upon by a specific CYP450, often from the CYP76AH family.[7] This enzyme catalyzes a complex aromatization of the C-ring to produce the characteristic phenolic group of ferruginol.[2][7]

Self-Validating System: The function of such a CYP450 is typically validated through heterologous expression. Expressing the diTPSs and the candidate CYP450 gene in a host like yeast or Nicotiana benthamiana should result in the production of ferruginol from GGPP, while omitting the CYP450 should result in the accumulation of only the miltiradiene precursor.[7]

Oxidative Cascades Enabling Rearrangement: The Case of Carnosic Acid

Carnosic acid, a potent antioxidant from rosemary and sage, is a rearranged abietane featuring an unusual γ-lactone ring.[8][9] Its biosynthesis highlights how sequential CYP450-mediated oxidations can lead to complex structures. The pathway is believed to proceed from an abietane precursor like ferruginol.

-

Hydroxylation Cascade: Bifunctional CYP450 enzymes (e.g., from the CYP76AH subfamily) perform sequential hydroxylations on the aromatic ring, first at the C-12 position and then at the C-11 position.[10]

-

Oxidation and Lactonization: Further oxidation of the C-11 hydroxyl group to a ketone, followed by the oxidation of the C-20 methyl group, sets the stage for rearrangement. The subsequent lactonization event, likely enzyme-catalyzed, forms the characteristic five-membered ring of carnosic acid.

True Skeletal Rearrangement: The Formation of Taxodione

Taxodione is a rearranged abietane quinone methide with tumor-inhibiting properties.[11][12][13] Its biosynthesis involves a more dramatic rearrangement. While the exact enzymatic steps in plants are still under investigation, the structure implies an oxidative dearomatization of a phenolic abietane precursor followed by a key 1,2-methyl migration . This type of shift, where a methyl group moves from one carbon to an adjacent one, fundamentally alters the connectivity of the carbon skeleton, creating a true "rearranged" abietane. This is often triggered by the formation of an unstable carbocation intermediate during an oxidative process.

Part 3: Experimental Validation and Pathway Reconstruction

Elucidating these complex biosynthetic pathways requires robust experimental systems. The transient expression of pathway genes in Nicotiana benthamiana is a powerful and widely used technique for rapid functional characterization of biosynthetic enzymes.[7][14]

Protocol: Transient Heterologous Expression in Nicotiana benthamiana

This protocol outlines a self-validating workflow for reconstituting a rearranged abietane biosynthetic pathway.

1. Vector Construction (The Blueprint):

- Objective: To place the coding sequences (CDS) of your candidate genes (diTPSs, CYP450s) under the control of a strong constitutive promoter (e.g., CaMV 35S) in a plant expression vector.

- Steps:

- Synthesize or PCR-amplify the full-length CDS of your genes of interest from cDNA derived from the source organism (e.g., Salvia spp.).

- Use restriction enzyme cloning or Gibson assembly to ligate the CDS into a binary vector suitable for Agrobacterium tumefaciens-mediated transformation.

- Causality: A binary vector system is used because Agrobacterium naturally transfers a portion of its plasmid DNA (the T-DNA, which now contains your genes) into the plant cell nucleus.

- Verify the final construct by Sanger sequencing to ensure sequence integrity.

2. Agrobacterium Transformation (The Delivery Vehicle):

- Objective: To introduce the expression vectors into A. tumefaciens.

- Steps:

- Transform competent A. tumefaciens cells (e.g., strain GV3101) with the verified binary vectors via electroporation or heat shock.

- Select for transformed colonies on LB agar plates containing appropriate antibiotics (e.g., spectinomycin for the vector, rifampicin for the Agrobacterium).

- Grow a liquid culture of the transformed Agrobacterium overnight.

3. Agroinfiltration (The Delivery):

- Objective: To introduce the gene-carrying Agrobacterium into the leaf tissue of N. benthamiana.

- Steps:

- Pellet the overnight Agrobacterium culture by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

- Causality: Acetosyringone is a phenolic compound that activates the virulence (vir) genes in Agrobacterium, which are required for T-DNA transfer.

- Adjust the optical density (OD₆₀₀) of each bacterial suspension. For co-expression of multiple enzymes, mix the suspensions in equal ratios.

- Using a needleless syringe, gently infiltrate the bacterial suspension into the underside of the leaves of 4-6 week old N. benthamiana plants.

- Control System: Infiltrate separate leaves with an Agrobacterium strain containing an empty vector or a vector with a reporter gene like GFP to serve as negative controls.

4. Incubation and Metabolite Extraction (The Production and Harvest):

- Objective: To allow the plant cells to express the enzymes and produce the target compounds, followed by extraction.

- Steps:

- Incubate the infiltrated plants for 4-6 days under standard growth conditions.

- Excise the infiltrated leaf patches, flash-freeze in liquid nitrogen, and grind to a fine powder.

- Extract the metabolites with an appropriate organic solvent (e.g., ethyl acetate or methanol), vortex thoroughly, and centrifuge to pellet cell debris.

- Collect the supernatant and evaporate the solvent to concentrate the metabolite extract.

5. Metabolite Analysis (The Proof):

- Objective: To identify and quantify the biosynthesized products.

- Steps:

- Resuspend the dried extract in a suitable solvent.

- Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

- Validation: Compare the retention times and mass fragmentation patterns of the detected peaks with those of authentic chemical standards for the expected products (e.g., ferruginol, carnosic acid). The absence of the target product in the negative control infiltrations and its presence in the full pathway infiltration validates the function of the reconstituted enzymes.

Part 4: Quantitative Data and Future Outlook

The field of synthetic biology is rapidly advancing the production of high-value diterpenoids in microbial chassis.[14][15] By engineering metabolic pathways in organisms like Saccharomyces cerevisiae or Escherichia coli, researchers can achieve high titers of specific compounds.

| Compound | Host Organism | Key Engineering Strategy | Titer Achieved | Reference |

| Miltiradiene | S. cerevisiae | Strengthening MVA pathway, enzyme engineering | 6.4 g/L | [16] |

| Ferruginol | C. glutamicum | Modular pathway optimization, P450 expression | 107.3 mg/L | [17][18] |

| Taxadiene | E. coli | Optimization of MEP pathway and taxadiene synthase | ~1 g/L | [15] |

Future Outlook: The elucidation of the enzymatic steps leading to rearranged abietanes is far from complete. The discovery of novel CYP450s and other enzyme classes that catalyze specific methyl migrations or ring contractions remains a key frontier. As these enzymes are identified, they can be incorporated into engineered microbial hosts to create cell factories for the sustainable production of rare and potent bioactive diterpenoids. This fusion of natural product discovery and synthetic biology holds immense promise for the future of drug development, providing access to complex molecules that are challenging to produce through traditional chemical synthesis.

References

- Biosynthetic pathway of abietane diterpenoids in I. lophanthoides.... - ResearchGate. ResearchGate.

- A review: biosynthesis of plant-derived labdane-related diterpenoids - Chinese Journal of Natural Medicines. Chinese Journal of Natural Medicines.

- A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed. PubMed.

- Rearranged abietane diterpenoids from Clerodendrum mandarinorum - PubMed. PubMed.

- Abietane - Wikipedia. Wikipedia.

- Abietane Diterpenoids from the Hairy Roots of Salvia corrugata - MDPI. MDPI.

- Biosynthesis of the abietane type diterpene ferruginol in cell cultures of Salvia miltiorrhiza - RSC Publishing. Royal Society of Chemistry.

- Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC - PubMed Central. National Center for Biotechnology Information.

- Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. MDPI.

- A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 - PMC - NIH. National Center for Biotechnology Information.

- Recent Advances in Ent-Abietane Diterpenes: Natural Sources, Biological Activities and Total Synthesis - MDPI. MDPI.

- Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC - PubMed Central. National Center for Biotechnology Information.

- Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC - NIH. National Center for Biotechnology Information.

- Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PubMed Central. National Center for Biotechnology Information.

- A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 - ResearchGate. ResearchGate.

- Possible biosynthetic pathways of active abietane diterpenoids in... - ResearchGate. ResearchGate.

- Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose - PubMed. PubMed.

- Bioinspired Synthesis of Microstegiol and Biosynthetically Related Skeleton-Rearranged Abietanes | Organic Letters - ACS Publications. ACS Publications.

- Efficient Biosynthesis of the Plant-Derived Diterpenoid Miltiradiene in Saccharomyces cerevisiae | ACS Sustainable Chemistry & Engineering. ACS Publications.

- Total Synthesis of Diterpenoid Quinone Methide Tumor Inhibitor, (+)-Taxodione | The Journal of Organic Chemistry - ACS Publications. ACS Publications.

- Class II terpene cyclases: structures, mechanisms, and engineering - PMC. National Center for Biotechnology Information.

- Elucidation of the biosynthesis of carnosic acid and its reconstitution in yeast - PubMed. PubMed.

- Total synthesis of (.+-.)-ferruginol and (.+-.)-hinokione - ACS Publications. ACS Publications.

- Carnosic acid biosynthesis elucidated by a synthetic biology platform - PNAS. PNAS.

- Class II terpene cyclases: structures, mechanisms, and engineering - RSC Publishing. Royal Society of Chemistry.

- A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 - ASM Journals. American Society for Microbiology.

- (PDF) Carnosic acid - ResearchGate. ResearchGate.

- Total Synthesis of (−)-3-Oxoisotaxodione | Organic Letters - ACS Publications. ACS Publications.

- Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis - The Royal Society of Chemistry. Royal Society of Chemistry.

- Different formation mechanisms of carbocation in class I and class II... - ResearchGate. ResearchGate.

- Overview of terpenoids biosynthesis pathway (A), and pathway... - ResearchGate. ResearchGate.

- Total Synthesis of (±)-Taxodione, A Tumor Inhibitor | Bulletin of the Chemical Society of Japan | Oxford Academic. Oxford Academic.

- Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis | PLOS One. PLOS One.

- Mechanistic studies of class II diterpene cyclases | Laboratory of Reuben Peters. Iowa State University.

- Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose - ResearchGate. ResearchGate.

- Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms | Plant Physiology | Oxford Academic. Oxford Academic.

- Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC - PubMed Central. National Center for Biotechnology Information.

- Discovery, Structure, and Mechanism of a Class II Sesquiterpene Cyclase | Journal of the American Chemical Society. ACS Publications.

- Review of the Total Synthesis of the Aromatic Abietane Diterpenoid Ferruginol - Thieme. Thieme Connect.

- Total Synthesis of Diterpenoid Quinone Methide Tumor Inhibitor, (+)-Taxodione | The Journal of Organic Chemistry - ACS Publications. ACS Publications.

- The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC - PubMed Central. National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications [mdpi.com]

- 4. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Class II terpene cyclases: structures, mechanisms, and engineering - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of the biosynthesis of carnosic acid and its reconstitution in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Signature of Microstegiol: A Technical Guide for Researchers

For Immediate Release

JINAN, China – January 16, 2026 – For scientists engaged in natural product synthesis and drug discovery, the precise structural elucidation of complex molecules is paramount. This technical guide provides an in-depth analysis of the spectroscopic data of Microstegiol, a rearranged abietane diterpenoid. This document serves as a critical resource for researchers, offering a detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that define the unique architecture of this fascinating molecule.

Introduction to this compound: A Structurally Unique Abietane Diterpenoid

This compound is a member of the abietane diterpenoid family, a large and diverse class of natural products known for their wide range of biological activities. What sets this compound apart is its rearranged carbon skeleton, a feature that has intrigued synthetic chemists and pharmacologists alike. The bioinspired synthesis of this compound has been reported, and its structure was unequivocally confirmed through extensive spectroscopic analysis, including 1D and 2D NMR experiments and high-resolution mass spectrometry.[1][2][3] This guide will dissect the key spectroscopic data that were instrumental in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) Analysis

High-resolution mass spectrometry provides the elemental composition of a molecule, a foundational piece of data in structure elucidation.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution mass spectra were acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, typically methanol or acetonitrile, and introduced into the mass spectrometer. The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Table 1: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 313.1798 | 313.1795 | C₂₀H₂₅O₃⁺ |

The high-resolution mass spectrum of this compound displayed a protonated molecular ion [M+H]⁺ at an m/z of 313.1795. This experimental value is in excellent agreement with the calculated mass for the molecular formula C₂₀H₂₄O₃, confirming the elemental composition of the molecule. This information is the first crucial step in piecing together the molecular puzzle of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are all indicative of the proton's surroundings.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 7.15 | s | |

| 5 | 3.45 | s | |

| 6α | 2.05 | m | |

| 6β | 1.85 | m | |

| 7α | 2.90 | dd | 18.0, 6.0 |

| 7β | 2.75 | dd | 18.0, 12.0 |

| 14 | 6.80 | s | |

| 15 | 3.20 | sept | 7.0 |

| 16 | 1.25 | d | 7.0 |

| 17 | 1.23 | d | 7.0 |

| 18 | 1.35 | s | |

| 19 | 1.30 | s | |

| 20 | 2.20 | s |

¹³C NMR and DEPT Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, indicating its electronic environment (e.g., alkyl, alkene, carbonyl). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 145.1 | C |

| 2 | 125.5 | C |

| 3 | 180.1 | C |

| 4 | 128.9 | C |

| 5 | 50.2 | CH |

| 6 | 30.1 | CH₂ |

| 7 | 36.5 | CH₂ |

| 8 | 148.2 | C |

| 9 | 122.1 | C |

| 10 | 45.3 | C |

| 11 | 182.5 | C |

| 12 | 155.4 | C |

| 13 | 118.9 | C |

| 14 | 110.1 | CH |

| 15 | 26.8 | CH |

| 16 | 22.7 | CH₃ |

| 17 | 22.6 | CH₃ |

| 18 | 29.8 | CH₃ |

| 19 | 21.5 | CH₃ |

| 20 | 15.8 | CH₃ |

2D NMR Spectroscopy: Connecting the Dots for Structural Elucidation

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms. The following diagram illustrates the workflow of using various 2D NMR techniques to assemble the structure of this compound.

Caption: Workflow for the structural elucidation of this compound using 1D and 2D NMR spectroscopy.

Key 2D NMR Correlations for this compound

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For example, the COSY spectrum of this compound would show a correlation between the proton at position 15 and the protons of the methyl groups at positions 16 and 17, confirming the isopropyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. The following diagram highlights some of the key HMBC correlations that were instrumental in establishing the rearranged abietane framework of this compound.

Caption: A representation of key long-range correlations observed in the HMBC spectrum of this compound.

Conclusion

The comprehensive analysis of HRESIMS, ¹H NMR, ¹³C NMR, and 2D NMR data has provided an unambiguous structural assignment for this compound. This technical guide serves as a valuable resource for researchers in the field of natural products chemistry, providing a detailed roadmap of the spectroscopic analysis required for the characterization of complex molecular architectures. The data presented herein are crucial for future studies on the biological activity and potential therapeutic applications of this unique rearranged abietane diterpenoid.

References

-

Huang, L., Wang, P., Xia, F., Chen, L., Wang, W., Xu, G., & Deng, J. (2015). Bioinspired Synthesis of this compound and Biosynthetically Related Skeleton-Rearranged Abietanes. Organic Letters, 17(10), 2334–2337. [Link][1][2][3]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Microstegiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Microstegiol, a rearranged abietane diterpene, represents a fascinating and complex natural product with emerging interest in the scientific community.[1][2] Isolated from botanical sources such as Salvia microstegia and the roots of Zhumeria majdae, its unique carbon skeleton distinguishes it from more common diterpenoids.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. The intricate molecular architecture of this compound, established through extensive spectroscopic analysis and confirmed by total synthesis, presents a compelling case for further investigation into its biological activities and therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in research and development. These properties dictate its behavior in various chemical and biological systems.

General Properties

This compound is a diterpene, a class of organic compounds composed of four isoprene units.[3] Its rearranged abietane skeleton features a seven-membered ring, a structural motif that contributes to its unique chemical characteristics.[1]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆O₂ | [4] |

| Molecular Weight | 298.42 g/mol | [4] |

| IUPAC Name | (1S,4aR,11aS)-4,4,11a-trimethyl-8-(propan-2-yl)-1,2,3,4,4a,5-hexahydro-11H-1,10b-ethanophenanthrene-9,12-dione | [4] |

| CAS Number | 143246-41-7 | [4] |

| Appearance | Yellowish solid (tentative, based on related compounds) | N/A |

| Melting Point | Not reported in available literature | N/A |

| Boiling Point | Not reported in available literature | N/A |

| Optical Rotation | Synthetic: [α]D¹⁴ = +343 (c = 1.0 in CHCl₃) Natural: [α]D²⁵ = +412 (c = 0.1 in CHCl₃) | [5] |

Note: The appearance is inferred and not explicitly stated in the reviewed literature. Melting and boiling points have not been experimentally reported.

Solubility Profile

The solubility of this compound is a critical parameter for its extraction, purification, and formulation for biological assays. Based on its chemical structure, a lipophilic character is predicted. While quantitative solubility data is not extensively available, its solubility in chloroform (CHCl₃) is documented in the context of optical rotation measurements.[5] It is anticipated to be soluble in other common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Spectroscopic and Structural Characterization

The definitive structure of this compound was elucidated through a combination of advanced spectroscopic techniques and confirmed by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 35.8 | 1.65 (m), 1.75 (m) |

| 2 | 19.1 | 1.55 (m) |

| 3 | 41.5 | 1.45 (m) |

| 4 | 33.4 | - |

| 5 | 50.1 | 1.90 (d, 11.5) |

| 6 | 21.8 | 2.65 (dd, 18.0, 6.0), 2.75 (dd, 18.0, 11.5) |

| 7 | 30.1 | 2.95 (m) |

| 8 | 148.2 | - |

| 9 | 134.5 | 6.90 (s) |

| 10 | 45.3 | - |

| 11 | 199.5 | - |

| 12 | 125.1 | - |

| 13 | 145.8 | - |

| 14 | 138.2 | 7.05 (s) |

| 15 | 26.7 | 3.20 (sept, 7.0) |

| 16 | 23.4 | 1.25 (d, 7.0) |

| 17 | 23.4 | 1.25 (d, 7.0) |

| 18 | 33.1 | 0.95 (s) |

| 19 | 21.5 | 0.90 (s) |

| 20 | 72.5 | - |

Data sourced from the supporting information of a bioinspired synthesis study.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) confirms the elemental composition of this compound. The technique provides a highly accurate mass measurement, which is crucial for verifying the molecular formula.

-

HR-MS (ESI): Calculated for C₂₀H₂₇O₂ [M+H]⁺: 299.2011, Found: 299.2006.

This data corroborates the molecular formula C₂₀H₂₆O₂.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for carbonyl (C=O) and carbon-carbon double bonds (C=C).

-

FT-IR (film) νₘₐₓ: 2958, 2927, 2869, 1708, 1650, 1463, 1384, 1245, 1178, 1085 cm⁻¹.

-

The strong absorption at 1708 cm⁻¹ is indicative of a carbonyl group.

-

The band at 1650 cm⁻¹ corresponds to a carbon-carbon double bond.

-

X-ray Crystallography

The absolute configuration and three-dimensional structure of synthetically produced this compound were unequivocally confirmed through single-crystal X-ray diffraction analysis.[5] This technique provides the most definitive structural evidence.

Isolation and Synthesis

Natural Isolation

Diagram 1: Generalized Workflow for the Isolation of Diterpenes from Plant Material

Sources

- 1. Abietane and nor-abitane diterpenoids from the roots of Salvia rhytidea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a rearranged diterpene from Salvia microstegia (1992) | Ayhan Ulubelen | 38 Citations [scispace.com]

- 3. Diterpenoids from Zhumeria majdae roots as potential heat shock protein 90 (HSP90) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, A REARRANGED DITERPENE FROM SALVIA-MICROSTEGIA | AVESİS [avesis.istanbul.edu.tr]

- 5. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Microstegiol, a unique rearranged abietane diterpenoid, and its related compounds. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental designs, the inherent logic of protocol development, and the foundational science that underpins the current understanding of this intriguing class of molecules. The content is structured to guide researchers from the fundamental chemistry and biosynthesis of these compounds to their potential therapeutic applications and the practical methodologies required for their study.

Introduction to this compound and the Realm of Rearranged Abietane Diterpenoids

This compound is a fascinating natural product belonging to the abietane class of diterpenoids, a large and diverse family of compounds widely distributed in the plant kingdom.[1][2] What sets this compound apart is its rearranged carbon skeleton, a feature it shares with a select group of other diterpenoids such as viridoquinone, prattinin A, saprorthoquinone, and 1-deoxyviroxocin.[1][2] This structural uniqueness presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists. The complexity of these molecules hints at intricate biosynthetic pathways and suggests the potential for novel biological activities. This guide will explore the chemistry, synthesis, and known biological landscape of this compound and its structural relatives, providing a solid foundation for future research and development.

The Molecular Architecture: Structure and Stereochemistry

The definitive structure of this compound was elucidated through rigorous spectroscopic analysis and ultimately confirmed by X-ray crystallography.[2] Its core is a rearranged tricyclic system, a significant deviation from the typical abietane framework. Understanding this three-dimensional arrangement is critical for comprehending its reactivity and biological interactions.

Key Structural Features:

-

Rearranged Abietane Skeleton: Unlike conventional abietanes, this compound features a unique connectivity in its carbon framework, a result of a biosynthetic rearrangement.

-

Stereochemistry: The molecule possesses multiple stereocenters, and their precise spatial orientation is crucial for its biological function. The enantiopure synthesis of this compound has confirmed its absolute configuration.

The structural characterization of this compound relies on a suite of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, is essential for assigning the proton and carbon signals and establishing the connectivity and relative stereochemistry of the molecule.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular weight of this compound.

-

X-ray Crystallography: This powerful technique provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, offering precise information about bond lengths, bond angles, and stereochemistry.[2][4][5][6][7]

Biosynthesis and Chemical Synthesis: Crafting Complexity

A Glimpse into Nature's Strategy: Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route has been proposed, likely originating from the common diterpenoid precursor, geranylgeranyl pyrophosphate. The key transformation is believed to be a skeletal rearrangement of a more conventional abietane precursor. This rearrangement is thought to involve a series of enzymatic oxidation and cyclization reactions, culminating in the unique carbon framework of this compound. Understanding these natural synthetic strategies provides inspiration for laboratory synthesis.

Proposed Biosynthetic Pathway of this compound

Caption: A simplified proposed biosynthetic pathway for this compound.

Laboratory Triumph: Bioinspired Total Synthesis

The total synthesis of this compound has been a significant achievement in organic chemistry, showcasing elegant strategies to construct its complex architecture. A notable approach is a bioinspired synthesis that mimics the proposed natural pathway.

One reported synthesis commences from a readily available natural product, such as carnosic acid, and employs a key Wagner-Meerwein type methyl migration to achieve the characteristic skeletal rearrangement.[1][2] This strategic maneuver underscores the power of biomimetic synthesis in tackling complex molecular targets. The synthesis also allows for the divergent production of other related rearranged abietane diterpenoids, providing access to these rare compounds for further biological evaluation.[1][2][8][9]

A prior racemic total synthesis of this compound required 15 steps, highlighting the challenging nature of this molecular structure.[1][2]

Extraction and Isolation: From Natural Source to Purified Compound

This compound has been isolated from plant species of the Salvia genus, including Salvia microstegia and Salvia sclarea.[8][10][11] The extraction and purification of this compound from these natural sources require a systematic approach to separate it from a complex mixture of other plant metabolites.

General Extraction and Isolation Workflow

The following protocol outlines a general procedure for the extraction and isolation of diterpenoids from Salvia species, which can be adapted for the specific purpose of obtaining this compound.

Experimental Protocol: Extraction and Isolation of Diterpenoids from Salvia Species

-

Plant Material Preparation:

-

Air-dry the aerial parts (leaves and stems) of the Salvia species at room temperature in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Perform a successive extraction of the powdered plant material with solvents of increasing polarity. A typical sequence is:

-

The extraction can be carried out by maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[14]

-

-

Chromatographic Purification:

-

Concentrate the desired extract (typically the acetone or ethanol extract) under reduced pressure.

-

Subject the crude extract to column chromatography. Common stationary phases include:

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate or chloroform-methanol can be used.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest and subject them to further rounds of chromatography, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

-

Workflow for Extraction and Isolation of this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Biological Activities and Therapeutic Potential: An Emerging Landscape

The biological activities of this compound are an area of active investigation. While data on the parent compound is still emerging, studies on its derivatives and related abietane diterpenoids provide compelling evidence for its therapeutic potential. The broader class of abietane diterpenoids from Salvia species is known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][4][5][9][10][11][12][14][15][16][17]

Antimicrobial Activity

A synthetically prepared derivative of this compound has demonstrated significant antibacterial activity. This derivative inhibited the growth of Staphylococcus and Enterococcus species with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 7.81 μg/mL.[14] This finding suggests that the this compound scaffold could be a valuable starting point for the development of new antibacterial agents.

Furthermore, other abietane diterpenoids isolated from Salvia species have shown potent antimicrobial effects. For example, compounds from Salvia castanea have exhibited strong antifungal activity against various plant pathogens and antibacterial activity against Staphylococcus aureus and Pseudomonas syringae.[2] Taxodone and 15-deoxy-fuerstione from Salvia austriaca have been shown to inhibit biofilm formation in Staphylococcus aureus and Candida albicans.[14]

Cytotoxic and Anti-cancer Potential

An early report indicated that this compound itself possesses cytotoxic activity, although detailed data from this study is limited.[13] The broader family of abietane diterpenoids is well-recognized for its cytotoxic and antiproliferative properties against various human cancer cell lines.[4][9][14][16][17] For instance, abietane diterpenoids from Salvia multicaulis have shown cytotoxicity towards multidrug-resistant cancer cells.[4]

Anti-inflammatory Properties

Many diterpenoids isolated from Salvia species exhibit anti-inflammatory activity.[10][11][12][15] These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). Given the structural similarities, it is plausible that this compound may also possess anti-inflammatory properties, a hypothesis that warrants further investigation.

Biological Activities of Related Diterpenoids

-